

## Refinement of bomedemstat treatment schedule for long-term efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bomedemstat dihydrochloride

Cat. No.: B15580982 Get Quote

# Bomedemstat Treatment Schedule Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing bomedemstat in pre-clinical and clinical studies. It offers troubleshooting guidance and answers to frequently asked questions to facilitate the effective design and execution of experiments aimed at refining bomedemstat treatment schedules for long-term efficacy.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of bomedemstat?

Bomedemstat is an orally administered, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme crucial for the self-renewal of malignant hematopoietic stem cells and the maturation of megakaryocytes.[1][2] By inhibiting LSD1, bomedemstat aims to control the overproduction of blood cells in myeloproliferative neoplasms (MPNs).[3] LSD1 inhibition leads to the suppression of pathways that give malignant clones a selective advantage, inducing cell cycle arrest and apoptosis of mutated cells.[4]

Q2: What is the recommended starting dose and dose titration strategy for bomedemstat in clinical trials?



The dosing strategy for bomedemstat is individualized and titrated based on platelet count to maintain a target range that balances efficacy and safety.

- In Essential Thrombocythemia (ET): The starting dose in the Phase 2b study (NCT04254978) was 0.6 mg/kg/day, titrated as needed to achieve a platelet count of 200-400 x 10<sup>9</sup>/L.[5]
- In Myelofibrosis (MF): In the Phase 1/2a portion of the NCT03136185 study, patients started at a sub-therapeutic dose of 0.25 mg/kg/day, which was up-titrated weekly to achieve a platelet count between 50 and 100 x 10<sup>9</sup>/L.[6] In a combination study with ruxolitinib, the starting dose of bomedemstat was 0.4 mg/kg/day, with dose adjustments allowed every 4 weeks to target a platelet count of 50 x 10<sup>9</sup>/L (range 40-90 x 10<sup>9</sup>/L).[7]

Q3: What are the primary efficacy endpoints to monitor in bomedemstat clinical trials?

The primary efficacy endpoints typically include:

- For Essential Thrombocythemia: Reduction of platelet count to ≤400 x 10<sup>9</sup>/L in the absence of new thromboembolic events.[8]
- For Myelofibrosis: Reduction in spleen volume and improvement in total symptom scores
   (TSS) as measured by the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF).[9]

Q4: What is the long-term safety and efficacy profile of bomedemstat?

An open-label extension study (NCT06351631) is underway to collect long-term safety and efficacy data for participants who have benefited from previous bomedemstat studies.[10] Data from Phase 2 trials have shown sustained efficacy and a manageable safety profile with continued treatment.

## **Troubleshooting Guide**

Issue 1: Managing Dysgeusia (Altered Taste)

Dysgeusia is a frequently reported non-hematologic adverse event in patients treated with bomedemstat.[11][12]



- Symptom Management:
  - Advise patients to try flavor enhancers such as lemon juice or herbs.
  - Consider recommending zinc supplements, following consultation with a physician.
  - For anxiety or reflux-related symptoms that may exacerbate dysgeusia, management with appropriate medications like lorazepam or proton pump inhibitors can be considered.[13]
- Dose Modification: In cases of severe dysgeusia, dose reduction or temporary discontinuation of bomedemstat may be necessary. In the NCT04254978 trial, dysgeusia led to treatment discontinuation in a small number of patients.[14]

Issue 2: Platelet Count Fluctuation Outside the Target Range

Effective treatment with bomedemstat relies on maintaining the platelet count within a specific therapeutic window.

- Below Target Range (Thrombocytopenia):
  - This is an expected pharmacodynamic effect of bomedemstat.
  - If the platelet count drops below the target range and is associated with clinically significant bleeding, it may be considered a dose-limiting toxicity.[4]
  - Follow the dose titration protocol to reduce the bomedemstat dose or temporarily hold treatment until the platelet count recovers to the target range.
- Above Target Range:
  - This may indicate a suboptimal response.
  - As per the titration protocol, the dose of bomedemstat can be carefully escalated to bring the platelet count down into the target range.

Issue 3: Interpreting Changes in Mutant Allele Frequency



A reduction in the mutant allele frequency (MAF) of driver mutations (e.g., JAK2, CALR, MPL) is an important indicator of disease modification.

- Stable or Increasing MAF:
  - While a reduction in MAF is a positive sign, stable MAF does not necessarily indicate treatment failure, especially if clinical endpoints like symptom scores and spleen size are improving.[15]
  - The absence of new mutations is also a favorable outcome.[5]
- Assessing Clonal Evolution:
  - Regular monitoring of the mutational landscape via next-generation sequencing is crucial to detect any new mutations that could signify clonal evolution and potential disease progression.

### **Data Presentation**

Table 1: Efficacy of Bomedemstat in Essential Thrombocythemia (NCT04254978)



| Efficacy Endpoint                                                               | Result       | Citation |
|---------------------------------------------------------------------------------|--------------|----------|
| Platelet Count Reduction                                                        |              |          |
| Patients achieving platelet count ≤400 x 10 <sup>9</sup> /L (treated ≥24 weeks) | 100% (62/62) | [16]     |
| Median time to first normal platelet count                                      | 10 weeks     | [16]     |
| Symptom Improvement (MPN-SAF TSS)                                               |              |          |
| Patients with baseline TSS >20 experiencing improvement at Week 24              | 78% (18/23)  | [1]      |
| Patients with baseline TSS<br>>20 improving by ≥10 points at<br>Week 24         | 52% (12/23)  | [1]      |
| Mutant Allele Frequency (MAF) Reduction                                         |              |          |
| Patients with a decrease in MAF of JAK2 or CALR                                 | 67% (20/30)  | [17]     |

Table 2: Efficacy of Bomedemstat in Myelofibrosis (NCT03136185)



| Efficacy Endpoint                                                   | Result                         | Citation |
|---------------------------------------------------------------------|--------------------------------|----------|
| Spleen Volume Reduction (SVR)                                       |                                |          |
| Patients with any SVR at 24 weeks                                   | 64% (of 50 evaluable patients) | [18]     |
| Patients with ≥20% SVR at 24 weeks                                  | 28%                            | [18]     |
| Patients with ≥35% SVR at 24 weeks                                  | 6%                             | [18]     |
| Total Symptom Score (TSS) Reduction                                 |                                |          |
| Patients with any TSS reduction at 24 weeks                         | 55% (of 51 evaluable patients) | [18]     |
| Patients with ≥50% TSS reduction at 24 weeks                        | 22%                            | [18]     |
| Bone Marrow Fibrosis                                                |                                |          |
| Patients with improved or stable bone marrow fibrosis               | 85%                            | [18]     |
| Anemia Improvement                                                  |                                |          |
| Transfusion-independent patients with stable or improved hemoglobin | 90% (of 41 evaluable patients) | [18]     |

Table 3: Common Adverse Events with Bomedemstat



| Adverse Event    | Frequency in ET Trial<br>(NCT04254978) | Frequency in MF Trial<br>(NCT03136185) |
|------------------|----------------------------------------|----------------------------------------|
| Dysgeusia        | 55%                                    | 36% (any grade)                        |
| Constipation     | 38%                                    | 23% (any grade)                        |
| Thrombocytopenia | 34%                                    | 48% (any grade), 41% (grade<br>3/4)    |
| Arthralgia       | 27%                                    | 24% (any grade)                        |
| Fatigue          | >20%                                   | 26% (any grade)                        |
| Diarrhea         | >20%                                   | 33% (any grade)                        |
| Anemia           | -                                      | 34% (any grade), 22% (grade<br>3/4)    |
| Nausea           | -                                      | 30% (any grade)                        |

Frequencies are based on available data from various trial readouts and may vary slightly between publications.[1][11][16][19]

## **Experimental Protocols**

- 1. Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) Total Symptom Score (TSS)
- Objective: To assess the symptom burden in patients with MPNs.
- Methodology:
  - The MPN-SAF TSS is a self-administered questionnaire consisting of 10 items that assess
    the severity of common MPN symptoms: fatigue, concentration difficulties, early satiety,
    inactivity, night sweats, itching, bone pain, abdominal discomfort, weight loss, and fever.
    [14][20]
  - Each symptom is rated on a linear analog scale from 0 (absent or as good as it can be) to
     10 (worst imaginable or as bad as it can be).[21]



- The Total Symptom Score is calculated as the average of the scores for the 10 items, resulting in a score between 0 and 100.[21] A higher score indicates a greater symptom burden.
- 2. Bone Marrow Fibrosis Grading
- Objective: To assess the degree of fibrosis in the bone marrow.
- Methodology (Based on European Consensus):
  - A bone marrow trephine biopsy is obtained and stained with reticulin and trichrome stains.
  - The density of reticulin and collagen fibers is assessed in relation to the hematopoietic tissue.[3][18]
  - Fibrosis is graded on a 4-point scale (MF-0 to MF-3), where:
    - MF-0: Scattered linear reticulin with no intersections.
    - MF-1: Loose network of reticulin with many intersections.
    - MF-2: Diffuse and dense increase in reticulin with extensive intersections, occasionally with focal bundles of collagen.
    - MF-3: Diffuse and dense increase in reticulin and collagen fibers.
- 3. Genomic Sequencing for Mutant Allele Frequency
- Objective: To identify and quantify driver and other somatic mutations in MPNs.
- Methodology (General Next-Generation Sequencing Workflow):
  - Nucleic Acid Extraction: DNA is extracted from peripheral blood or bone marrow samples.
     [22]
  - Library Preparation: The DNA is fragmented, and adapters containing unique barcodes for each sample are ligated to the fragments. This allows for multiplexing (sequencing multiple samples simultaneously).[22]



- Targeted Sequencing: A panel of genes known to be mutated in myeloid malignancies (e.g., JAK2, CALR, MPL, ASXL1, TET2, IDH1/2, SRSF2) is typically used to enrich for the DNA regions of interest.[5][23]
- Sequencing: The prepared library is sequenced using a next-generation sequencing platform.
- Data Analysis: The sequencing data is aligned to a reference genome, and specialized software is used to call variants (mutations) and calculate the variant allele frequency (VAF), which represents the percentage of reads that contain the mutation.[24]

## **Visualizations**



#### Click to download full resolution via product page

Caption: Bomedemstat inhibits LSD1, leading to changes in gene expression that decrease proliferation and promote differentiation and apoptosis of malignant hematopoietic cells.





Click to download full resolution via product page



Caption: A generalized workflow for a clinical trial investigating bomedemstat, from patient screening through long-term follow-up.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 2. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 3. [PDF] European consensus on grading bone marrow fibrosis and assessment of cellularity. | Semantic Scholar [semanticscholar.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. thehematologist.org [thehematologist.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Novel Targeted Agents for the Treatment of Myelofibrosis The ASCO Post [ascopost.com]
- 10. Bomedemstat for Myeloproliferative Disorders · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. onclive.com [onclive.com]
- 12. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]

## Troubleshooting & Optimization





- 15. ashpublications.org [ashpublications.org]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. researchgate.net [researchgate.net]
- 18. European consensus on grading bone marrow fibrosis and assessment of cellularity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Myeloproliferative Neoplasm (MPN) Symptom Assessment Form Total Symptom Score: Prospective International Assessment of an Abbreviated Symptom Burden Scoring System Among Patients With MPNs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. idtdna.com [idtdna.com]
- 23. Rapid Molecular Profiling of Myeloproliferative Neoplasms with Next-Generation Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Broad Next-Generation Integrated Sequencing of Myelofibrosis Identifies Disease-Specific and Age-Related Genomic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Refinement of bomedemstat treatment schedule for long-term efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580982#refinement-of-bomedemstat-treatment-schedule-for-long-term-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com